3-Bromo-4-chloro-7-methylquinoline
Description
3-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, chlorine at position 4, and a methyl group at position 7 of the quinoline ring. These typically involve halogenation, cross-coupling reactions (e.g., Pd-catalyzed methods, ), or condensation of intermediates like ethyl 4-chloroquinoline-3-carboxylates (). The methyl group at position 7 likely enhances lipophilicity, impacting solubility and bioavailability, which is critical for pharmaceutical applications .
Properties
CAS No. |
1204810-23-0 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.527 |
IUPAC Name |
3-bromo-4-chloro-7-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |
InChI Key |
PLFLUCWIWUHELP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Cl)Br |
Synonyms |
3-Bromo-4-chloro-7-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Quinoline derivatives are distinguished by substituent positions and functional groups, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Position Effects: Bromine at C3 (target compound) vs. C6/C7 (analogs) alters electronic distribution. For example, 6-bromo-4-chloroquinoline () undergoes efficient amination due to steric accessibility at C4, whereas C3 bromine may hinder reactivity at adjacent positions .
- Functional Group Impact : Nitro () and trifluoromethyl () groups introduce electron-withdrawing effects, enhancing stability and directing electrophilic substitution. In contrast, the methyl group in the target compound increases lipophilicity, favoring membrane permeability in drug design .
Physical and Chemical Properties
- Melting Points: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () has a melting point of 223–225°C, while nitro-substituted quinolines () likely exhibit higher melting points due to stronger intermolecular forces.
- Solubility: The methyl group in 3-Bromo-4-chloro-7-methylquinoline may reduce aqueous solubility compared to hydroxy- or carboxylic acid-substituted analogs ().
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